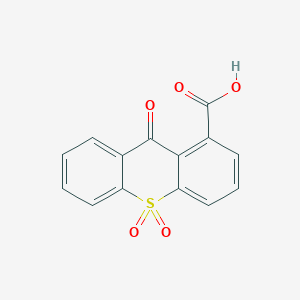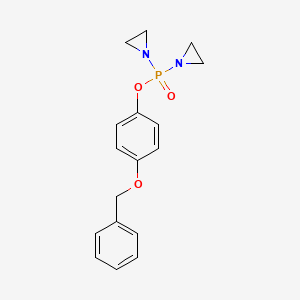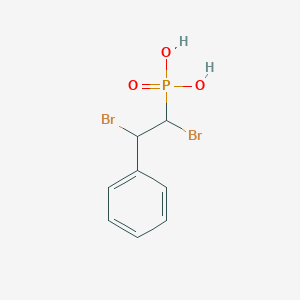
(1,2-Dibromo-2-phenylethyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dibromo-2-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of both bromine and phenyl groups attached to an ethyl backbone, which is further bonded to a phosphonic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-2-phenylethyl)phosphonic acid typically involves the bromination of a precursor compound, such as 1,2-diphenylethene (stilbene), followed by the introduction of the phosphonic acid group. One common method involves the addition of bromine to the double bond of stilbene, forming 1,2-dibromo-1,2-diphenylethane. This intermediate can then be reacted with a phosphite reagent under suitable conditions to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
化学反応の分析
Types of Reactions: (1,2-Dibromo-2-phenylethyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.
Reducing Agents: Such as sodium borohydride, for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce phosphonic acid derivatives with higher oxidation states.
科学的研究の応用
(1,2-Dibromo-2-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
作用機序
The mechanism by which (1,2-Dibromo-2-phenylethyl)phosphonic acid exerts its effects involves the interaction of the phosphonic acid group with target molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The bromine atoms may also play a role in the compound’s reactivity, facilitating the formation of covalent bonds with biological targets .
類似化合物との比較
(1,2-Dibromo-2-phenylethane): Lacks the phosphonic acid group, making it less versatile in terms of chemical reactivity.
Phenylphosphonic Acid: Contains a phosphonic acid group but lacks the bromine atoms, resulting in different reactivity and applications.
Dibromomethane: A simpler brominated compound with different chemical properties and uses.
Uniqueness: The presence of the phenyl group further enhances its stability and versatility in various chemical reactions .
特性
CAS番号 |
51824-88-5 |
|---|---|
分子式 |
C8H9Br2O3P |
分子量 |
343.94 g/mol |
IUPAC名 |
(1,2-dibromo-2-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H9Br2O3P/c9-7(8(10)14(11,12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H2,11,12,13) |
InChIキー |
SOLXFYOUVHOBCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(P(=O)(O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


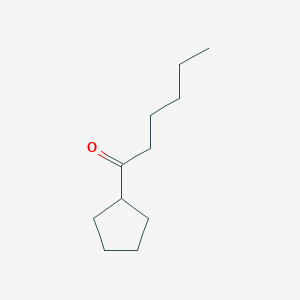
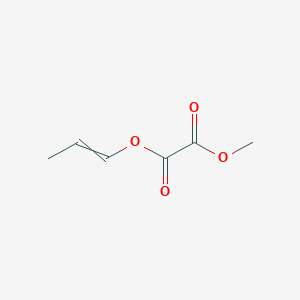

methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)



